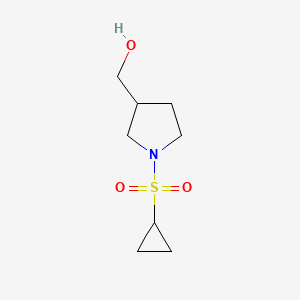
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is an important building block in the synthesis of a wide range of pharmaceuticals and biologically active molecules.
科学的研究の応用
(1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to be an important building block in the synthesis of various biologically active molecules such as inhibitors of protein kinases, ion channels, and G protein-coupled receptors. Additionally, it has been used in the synthesis of antiviral and antibacterial agents.
作用機序
The exact mechanism of action of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. This results in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been found to inhibit the activity of specific ion channels and G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone secretion.
実験室実験の利点と制限
The use of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol in lab experiments has several advantages. It is a versatile building block that can be used in the synthesis of various biologically active molecules. Additionally, it has been found to have good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, the use of this compound in lab experiments also has some limitations. It is a complex molecule that requires specialized equipment and expertise for its synthesis. Additionally, its high potency and specificity can make it difficult to study its effects in vivo.
将来の方向性
There are several future directions for research on (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol. One area of interest is the development of new synthetic methods that can provide higher yields and better purity of the compound. Additionally, there is a need for more research on the mechanism of action of this compound and its effects on specific enzymes and receptors. Another area of interest is the development of new biologically active molecules that can be synthesized using this compound as a building block. Finally, there is a need for more research on the pharmacokinetic properties of this compound and its potential use as a drug candidate.
Conclusion
In conclusion, this compound is an important building block in the synthesis of various biologically active molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes and receptors in the body. It has various biochemical and physiological effects and has good pharmacokinetic properties. However, its use in lab experiments also has some limitations. There are several future directions for research on this compound, including the development of new synthetic methods, the study of its mechanism of action, and the development of new biologically active molecules.
合成法
The synthesis of (1-Cyclopropylsulfonylpyrrolidin-3-yl)methanol involves the reaction of cyclopropylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method has been optimized to provide high yields of the compound with good purity.
特性
IUPAC Name |
(1-cyclopropylsulfonylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c10-6-7-3-4-9(5-7)13(11,12)8-1-2-8/h7-8,10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMDUFEAXQFFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

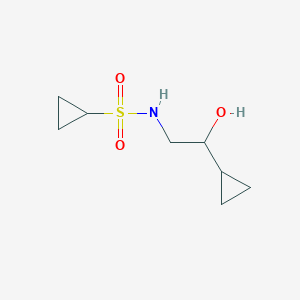
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![5-chloro-6-(ethylamino)-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595038.png)
![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
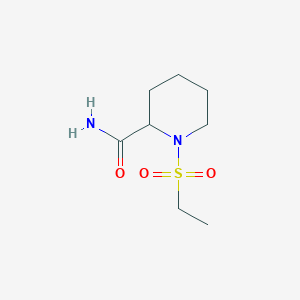
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
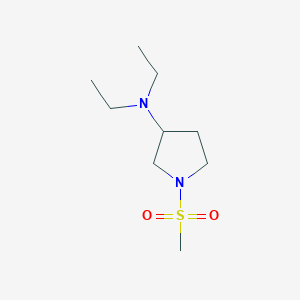
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
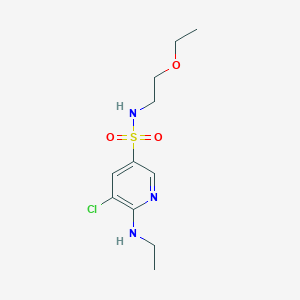

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)
